

Physical and chemical properties of Meadowfoam Estolide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meadowestolide

Cat. No.: B15188809

[Get Quote](#)

Meadowfoam Estolide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadowfoam Estolide is a novel, plant-derived biomaterial with significant potential in cosmetic and pharmaceutical applications. Derived from the seeds of the Meadowfoam plant (*Limnanthes alba*), this estolide offers exceptional stability and unique physicochemical properties that make it a compelling ingredient for advanced formulations.^[1] This technical guide provides an in-depth overview of the physical and chemical properties of Meadowfoam Estolide, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action.

Chemical Identity and Structure

Meadowfoam Estolide is an oligomeric ester primarily composed of long-chain fatty acids derived from Meadowfoam seed oil.^{[1][2][3]} The predominant fatty acid is 5-eicosenoic acid, and the estolide is mainly comprised of 5-(5-eicosenoyloxy)eicosanoic acid.^[4] Its IUPAC name is 5-[(E)-icos-5-enoyl]oxyicosanoic acid, with the chemical formula C₄₀H₇₆O₄ and a molecular weight of approximately 621.0 g/mol.^[5] The unique structure, featuring a secondary ester linkage on the fatty acid backbone, contributes to its remarkable properties.^[6]

Physical and Chemical Properties

Meadowfoam Estolide is characterized by its high stability and unique sensory profile. It is a viscous, clear, yellow-to-amber liquid at 35°C.^[7] Its resistance to oxidation and heat makes it a durable component in various formulations.^[1]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of Meadowfoam Estolide based on available technical data.

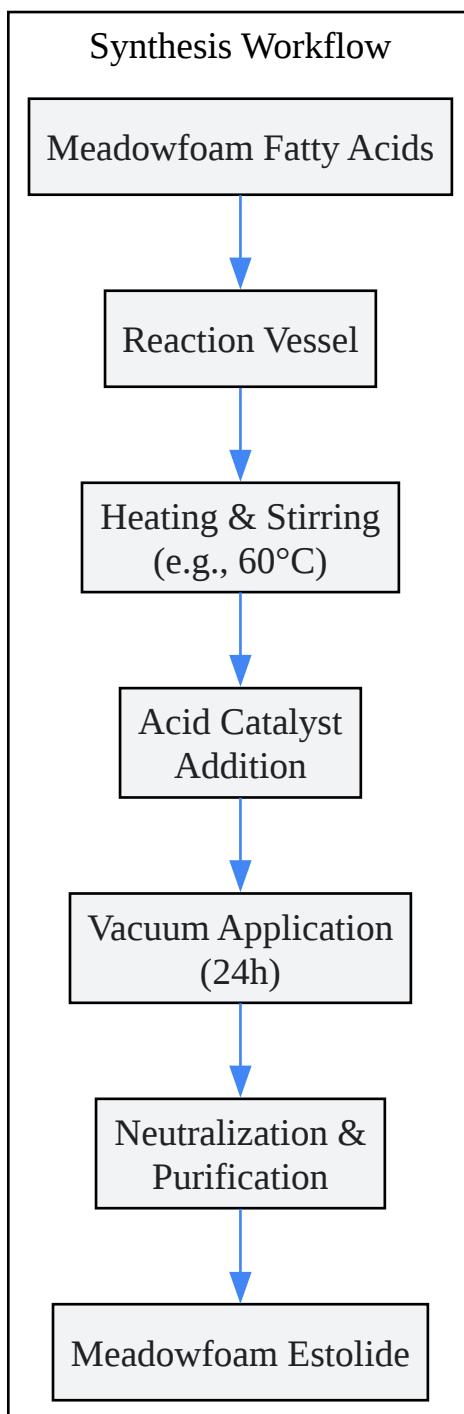
Property	Value
Appearance @ 35°C	Clear, Yellow to Amber Liquid
Acid Value	50 - 100
Refractive Index	1.455 - 1.475
Iodine Value	40 - 70
Specific Gravity @ 25°C (g/mL)	0.88 - 0.94

Chemical Identifier	Value
INCI Name	Meadowfoam Estolide
CAS Number	182305-52-8
Molecular Formula	C ₄₀ H ₇₆ O ₄
Molecular Weight	~621.0 g/mol

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Meadowfoam Estolide are crucial for its application and development. The following sections outline the general methodologies.

Synthesis of Meadowfoam Estolide

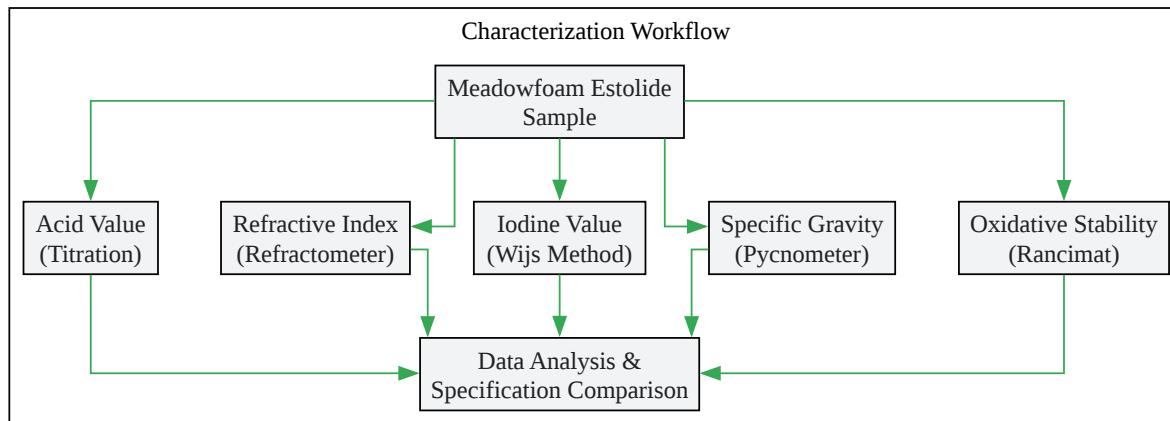

The synthesis of Meadowfoam Estolide involves the acid-catalyzed condensation of fatty acids derived from Meadowfoam seed oil.

Materials:

- Meadowfoam fatty acids
- Acid catalyst (e.g., sulfuric acid, perchloric acid)
- Round bottom flask
- Magnetic stirrer and heating mantle
- Vacuum pump

Procedure:

- Combine Meadowfoam fatty acids in a round bottom flask.
- Heat the mixture to a constant temperature (e.g., 60°C).
- Add the acid catalyst to the reaction mixture.
- Apply a vacuum and stir the reaction for a specified duration (e.g., 24 hours).^[8]
- Monitor the reaction progress by measuring the acid value.
- Upon completion, neutralize the catalyst and purify the resulting estolide.

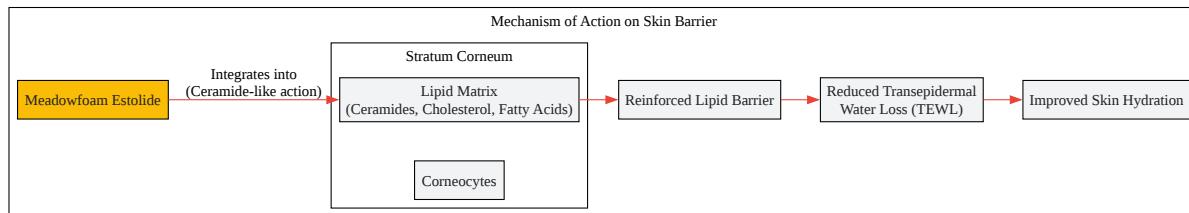


[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of Meadowfoam Estolide.

Characterization of Physical and Chemical Properties

1. Acid Value Determination: The acid value is determined by titration. A known weight of the Meadowfoam Estolide sample is dissolved in a suitable solvent (e.g., a mixture of ethanol and diethyl ether) and titrated with a standardized solution of potassium hydroxide (KOH) using a phenolphthalein indicator. The acid value is expressed as the milligrams of KOH required to neutralize the free fatty acids in one gram of the sample.
2. Refractive Index Measurement: The refractive index is measured using a refractometer at a specified temperature, typically 25°C. A drop of the Meadowfoam Estolide is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale.
3. Iodine Value Determination: The iodine value, a measure of the degree of unsaturation, is determined by the Wijs method. The sample is treated with an excess of iodine monochloride solution in the dark. The unreacted iodine monochloride is then determined by titration with a standard solution of sodium thiosulfate.
4. Specific Gravity Measurement: The specific gravity is determined using a pycnometer or a density meter at 25°C. The weight of a specific volume of the Meadowfoam Estolide is compared to the weight of the same volume of water.
5. Oxidative Stability (Rancimat Method): The oxidative stability is assessed using the Rancimat method, an accelerated oxidation test.[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - A sample of Meadowfoam Estolide is heated in a reaction vessel while a continuous stream of dry air is passed through it.[\[9\]](#)[\[11\]](#)
 - Volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.[\[9\]](#)
 - The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the induction time, which is a measure of the oil's resistance to oxidation.[\[10\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

General experimental workflow for characterizing Meadowfoam Estolide.

Mechanism of Action in Skin Hydration

Meadowfoam Estolide is recognized for its significant moisturizing properties, acting as a bioactive analog to ceramides.^{[12][13]} Ceramides are essential lipids in the stratum corneum that maintain the skin's barrier function and prevent transepidermal water loss (TEWL). The structural similarity of Meadowfoam Estolide to ceramides allows it to integrate into the lipid matrix of the skin, reinforcing the barrier and enhancing moisture retention.^[14] This mechanism is primarily physical, involving the formation of a protective layer that locks in moisture, rather than a classical signaling pathway.

[Click to download full resolution via product page](#)

Functional relationship of Meadowfoam Estolide with the skin barrier.

Applications in Drug Development

The excellent stability, moisturizing properties, and biocompatibility of Meadowfoam Estolide make it a promising excipient in topical and transdermal drug delivery systems. Its ability to enhance skin hydration can improve the penetration of active pharmaceutical ingredients (APIs). Furthermore, its non-greasy feel and emollient properties can contribute to the elegance and patient compliance of dermatological formulations.

Conclusion

Meadowfoam Estolide is a highly versatile and stable biomaterial with a well-defined physicochemical profile. Its unique properties, derived from its estolide structure, offer significant advantages in formulations requiring enhanced moisturization and stability. The methodologies outlined in this guide provide a framework for its consistent characterization, and the understanding of its ceramide-like mechanism of action opens avenues for its innovative use in cosmetic and pharmaceutical product development. Further research into its interactions with various APIs and formulation types will continue to unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Meadowfoam estolide - Descrizione [ttiips.com]
- 2. ewg.org [ewg.org]
- 3. specialchem.com [specialchem.com]
- 4. meadowfoam estolide [thegoodsentscompany.com]
- 5. Meadowestolide | C40H76O4 | CID 16719232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. essentialingredients.com [essentialingredients.com]
- 8. Synthesis and Physical Properties of Estolide Ester Using Saturated Fatty Acid and Ricinoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polco.com.co [polco.com.co]
- 11. azom.com [azom.com]
- 12. Product Finder | Elementis Global [elementis.com]
- 13. ulprospector.com [ulprospector.com]
- 14. essentialingredients.com [essentialingredients.com]
- To cite this document: BenchChem. [Physical and chemical properties of Meadowfoam Estolide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15188809#physical-and-chemical-properties-of-meadowfoam-estolide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com